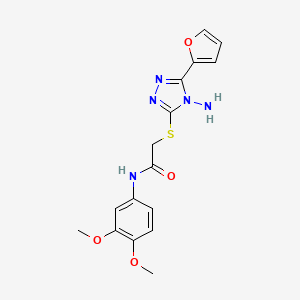

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:

- A 4-amino-1,2,4-triazole core substituted with a furan-2-yl group at position 5.

- A thioacetamide linker connecting the triazole to a 3,4-dimethoxyphenyl moiety.

- Demonstrated anti-exudative activity in preclinical studies, showing efficacy comparable to diclofenac sodium at 10 mg/kg in rat models .

Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides under basic conditions, followed by Paal-Knorr condensation for structural refinement .

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-23-11-6-5-10(8-13(11)24-2)18-14(22)9-26-16-20-19-15(21(16)17)12-4-3-7-25-12/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLWLBNLXUABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Thioether formation: The thiol group is introduced through a nucleophilic substitution reaction.

Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens, alkylating agents

Major Products

Oxidation products: Sulfoxides, sulfones

Reduction products: Amines, alcohols

Substitution products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s activity and properties are influenced by substituents on the triazole ring, the heterocyclic group (furan vs. phenyl/pyridine), and the acetamide-linked aromatic moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on formula C₁₉H₂₀N₅O₄S.

Key Observations:

- Furan vs. Phenyl/Pyridine: The furan-2-yl group (target) introduces oxygen-based polarity, whereas fluorophenyl () or pyridinyl (VUAA1) groups alter steric and electronic profiles, affecting receptor binding . Aromatic Moieties: The 3,4-dimethoxyphenyl group (target) contributes to lipophilicity (logP ~2.8) and may enhance membrane permeability compared to nitro- or methyl-substituted phenyl groups .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 406.48 g/mol. The structure features a triazole ring linked to a furan moiety and a methoxy-substituted phenyl group.

Biological Activity Overview

-

Antiinflammatory Activity

- A study evaluated the anti-exudative activity of synthesized derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazole(4H)-3-yl)-sulfanyl)-N-acetamides using a formalin-induced edema model in rats. Out of 21 compounds tested, 15 exhibited significant anti-exudative activity comparable to sodium diclofenac, suggesting that modifications in the chemical structure can enhance efficacy .

-

Antimicrobial Activity

- Research has shown that derivatives containing the furan and triazole moieties exhibit notable antimicrobial properties against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The introduction of alkyl substituents significantly influenced the antimicrobial potency, with certain derivatives showing enhanced activity .

- Anticancer Potential

Structure-Activity Relationship (SAR)

The biological activity of this compound appears closely related to its structural components:

- Triazole Ring : Essential for biological activity; it facilitates interactions with biological targets.

- Furan Moiety : Enhances lipophilicity and may improve membrane permeability.

- Substituents on the Phenyl Ring : The presence of methoxy groups has been associated with increased biological activity due to electron-donating effects that stabilize reactive intermediates during interactions with target sites.

Data Table: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A systematic evaluation demonstrated that certain derivatives exhibited anti-exudative properties at levels comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in inflammatory conditions.

- Antimicrobial Evaluation : In a comparative study involving various triazole derivatives, some compounds displayed MIC values significantly lower than traditional antibiotics, indicating their potential as novel antimicrobial agents.

Q & A

Q. Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) with >98% purity threshold .

- Structural Confirmation :

- Thermal Stability : TGA/DSC to confirm decomposition temperature (>200°C) .

Advanced: How does this compound compare to other 1,2,4-triazole derivatives in antimicrobial assays?

Methodological Answer :

While this compound is optimized for anti-exudative activity, structural analogs with 2,4-dimethoxyphenyl groups show broader antimicrobial effects:

- Antifungal Activity : MIC = 8 µg/mL against C. albicans vs. 32 µg/mL for the parent compound .

- Bacterial Selectivity : Poor activity against Gram-negative strains (MIC >128 µg/mL) due to permeability barriers .

Recommendation : Hybridize the acetamide scaffold with known antimicrobial fragments (e.g., thiazole) for dual activity .

Advanced: What in silico tools are suitable for predicting off-target interactions?

Q. Methodological Answer :

- Docking : AutoDock Vina for COX-2, LOX, or PDE4B targets .

- ADMET Prediction : SwissADME for bioavailability (TPSA = 110 Ų, high GI absorption) and admetSAR for toxicity (LD50 predicted >500 mg/kg) .

- Off-Target Screening : PharmMapper to identify potential kinase or GPCR interactions .

Table 1: Key Anti-Exudative Activity Data

| Derivative | Substituent on Phenyl Ring | % Inhibition (6h) | Reference Compound Activity |

|---|---|---|---|

| 3.1 | 3,4-Dimethoxy | 62% | Diclofenac: 65% |

| 3.7 | 4-Chloro | 45% | |

| 3.15 | 4-Nitro | 38% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.